![molecular formula C11H20N2O2S B1466244 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid CAS No. 1486700-44-0](/img/structure/B1466244.png)
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid
Übersicht
Beschreibung
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of piperazine, featuring a thian-4-yl group and an acetic acid moiety.
Wirkmechanismus
- TPA’s primary targets include DNA gyrase and topoisomerase IV . These enzymes are essential for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Target of Action
Result of Action
- TPA inhibits bacterial growth by disrupting DNA processes. TPA targets Gram-negative bacteria, with potential against quinolone-resistant strains. TPA may prevent biofilm formation, enhancing its antimicrobial efficacy .
Biochemische Analyse
Biochemical Properties
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA gyrase, an enzyme crucial for DNA replication and transcription . This interaction inhibits the enzyme’s activity, leading to potential antimicrobial effects. Additionally, this compound can interact with efflux transporters, which are proteins involved in the removal of harmful substances from cells . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce changes in the phosphorylation status of proteins involved in cell signaling . This alteration can lead to changes in gene expression, affecting cellular metabolism and overall cell function. Furthermore, this compound has been observed to impact cell viability, particularly in cancer cells, by inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with DNA gyrase inhibits the enzyme’s activity, preventing DNA replication and transcription . Additionally, it can activate or inhibit other enzymes involved in cellular metabolism, further influencing cellular function. These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo degradation, leading to changes in its efficacy and potential long-term effects on cellular function . These findings highlight the importance of understanding the temporal dynamics of the compound in different settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can induce beneficial effects, such as antimicrobial activity and modulation of cellular metabolism . Higher doses may lead to toxic or adverse effects, including cell death and organ damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, affecting DNA replication and transcription . Additionally, it can modulate metabolic flux and metabolite levels, further influencing cellular function . These interactions highlight the compound’s potential in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites, enhancing its efficacy. Understanding the subcellular localization of the compound is crucial for developing targeted therapeutic strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid typically involves the reaction of thian-4-yl piperazine with acetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the thian-4-yl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine ethyl ester dihydrochloride: A related compound with similar structural features but different pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with distinct biological activities
Uniqueness
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid stands out due to its unique combination of a thian-4-yl group and an acetic acid moiety, which imparts specific chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-5-13(6-4-12)10-1-7-16-8-2-10/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLVKOIRJZDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


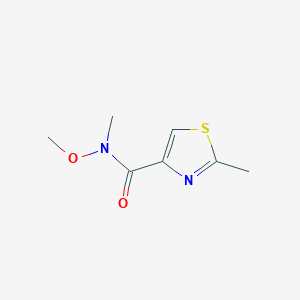
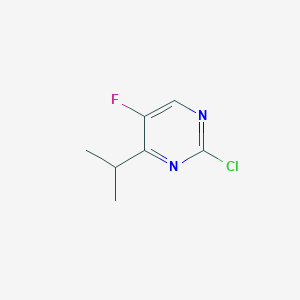
![1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone](/img/structure/B1466165.png)
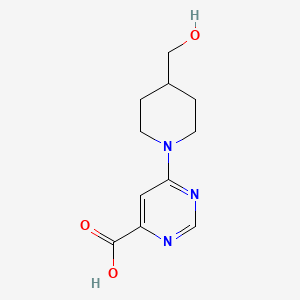
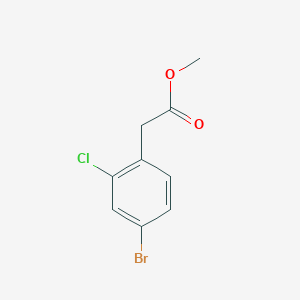
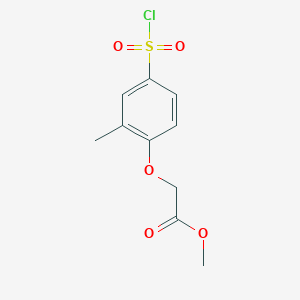
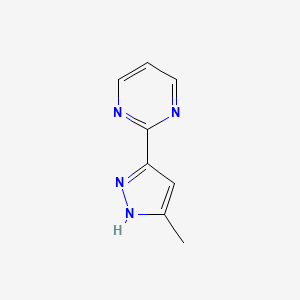
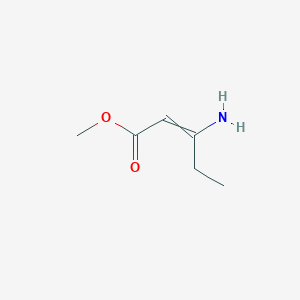
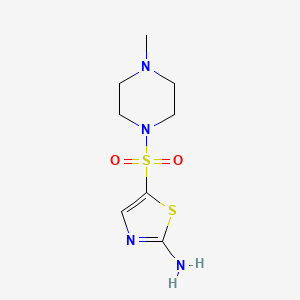
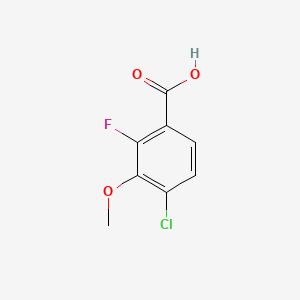
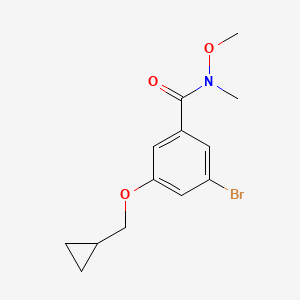
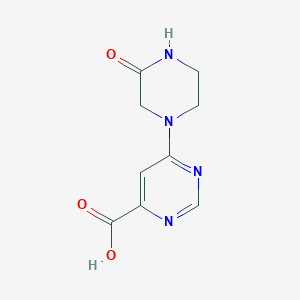
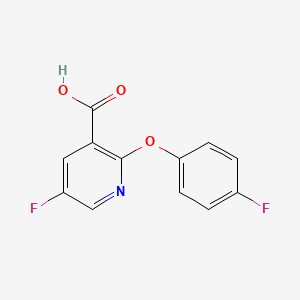
![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
